

An In-depth Technical Guide to 4-Bromophenyl Dichlorophosphate

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Compound of Interest

Compound Name: 4-Bromophenyl dichlorophosphate

Cat. No.: B1603538

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CAS Number: 19430-76-3

This technical guide provides a comprehensive overview of **4-bromophenyl dichlorophosphate**, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's properties, synthesis, reactivity, and safety protocols, presenting data in a clear and accessible format.

Chemical and Physical Properties

4-Bromophenyl dichlorophosphate is a colorless to light yellow liquid under standard conditions.^[1] It is an important intermediate for the introduction of a 4-bromophenoxy phosphodiester moiety into molecules. Below is a summary of its key physical and chemical properties.

Property	Value	Reference(s)
CAS Number	19430-76-3	[2]
Molecular Formula	C ₆ H ₄ BrCl ₂ O ₂ P	[3]
Molecular Weight	289.88 g/mol	[3][4]
Appearance	Colorless or light yellow liquid	[1][3]
Boiling Point	98-102 °C	[3]
Density	1.811 ± 0.06 g/cm ³	[1][3]
Purity	Typically ≥95-98%	[3]
InChI Key	PKNUXPMVXYHORS-UHFFFAOYSA-N	[4]
Synonyms	p-bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4- bromophenyl ester	[3]

Synthesis of 4-Bromophenyl Dichlorophosphate

The primary synthetic route to **4-bromophenyl dichlorophosphate** involves the reaction of 4-bromophenol with an excess of phosphorus oxychloride.[4] This reaction is a standard method for the preparation of aryl phosphorodichloridates.

Experimental Protocol: Synthesis of 4-Bromophenyl Dichlorophosphate

This section outlines a representative experimental procedure for the synthesis of **4-bromophenyl dichlorophosphate**.

Materials:

- 4-Bromophenol
- Phosphorus oxychloride (POCl₃)

- Anhydrous toluene (or other inert solvent)
- Anhydrous sodium sulfate (or magnesium sulfate) for drying

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a drying tube
- Dropping funnel
- Magnetic stirrer and heating mantle
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel is charged with 4-bromophenol (1 equivalent). Anhydrous toluene is added to dissolve the 4-bromophenol.
- **Addition of Phosphorus Oxychloride:** Phosphorus oxychloride (a slight excess, e.g., 1.1-1.2 equivalents) is added dropwise to the stirred solution of 4-bromophenol at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, the excess phosphorus oxychloride and toluene are removed under reduced pressure. The crude product is then redissolved in a suitable organic solvent like diethyl ether or dichloromethane.
- **Purification:** The organic solution is washed carefully with cold saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by a wash with brine. The

organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **4-bromophenyl dichlorophosphate**.

- Final Purification: The crude product is purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.[3]
- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, ^{31}P NMR, and IR spectroscopy.

Spectroscopic Data

Detailed experimental spectral data for **4-bromophenyl dichlorophosphate** is not readily available in the public domain. However, data for the analogous compound, 4-chlorophenyl dichlorophosphate, can be used as a reference for expected spectral features.[5]

Note: The following data is for 4-chlorophenyl dichlorophosphate and is provided for reference only.

Spectroscopy	Expected Features for 4-Bromophenyl Dichlorophosphate (by analogy)
^1H NMR	Aromatic protons would appear as two doublets in the range of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.
^{13}C NMR	Signals for the four distinct aromatic carbons would be expected, with the carbon attached to the bromine atom showing a characteristic chemical shift.
^{31}P NMR	A single peak in the phosphodichloridate region is expected.
IR (Infrared)	Characteristic peaks for P=O stretching (around 1300 cm^{-1}), P-O-Ar stretching (around $1200\text{--}1250\text{ cm}^{-1}$ and $950\text{--}1050\text{ cm}^{-1}$), and C-Br stretching would be observed.
Mass Spectrometry	The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine atoms.

Reactivity and Applications in Drug Development

4-Bromophenyl dichlorophosphate is a valuable reagent in organic synthesis, primarily serving as a precursor for the synthesis of more complex molecules, including pharmaceutically active compounds.[4] Its reactivity is dominated by the two P-Cl bonds, which are susceptible to nucleophilic attack.

This allows for the sequential or simultaneous displacement of the chloride ions by a variety of nucleophiles, such as alcohols, amines, and amino acids, to form the corresponding phosphodiester or phosphoramidate derivatives. The presence of the bromo-substituent on the phenyl ring also provides a handle for further functionalization via cross-coupling reactions.

A notable application is its use in the synthesis of prodrugs. For instance, it can be used to create phosphate ester prodrugs of antiviral agents like AZT, where it is reacted sequentially with an amino acid ester and then the therapeutic drug.[4]

Safety and Handling

4-Bromophenyl dichlorophosphate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Wear protective gloves, clothing, eye, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Use only outdoors or in a well-ventilated area.
- Wash skin thoroughly after handling.

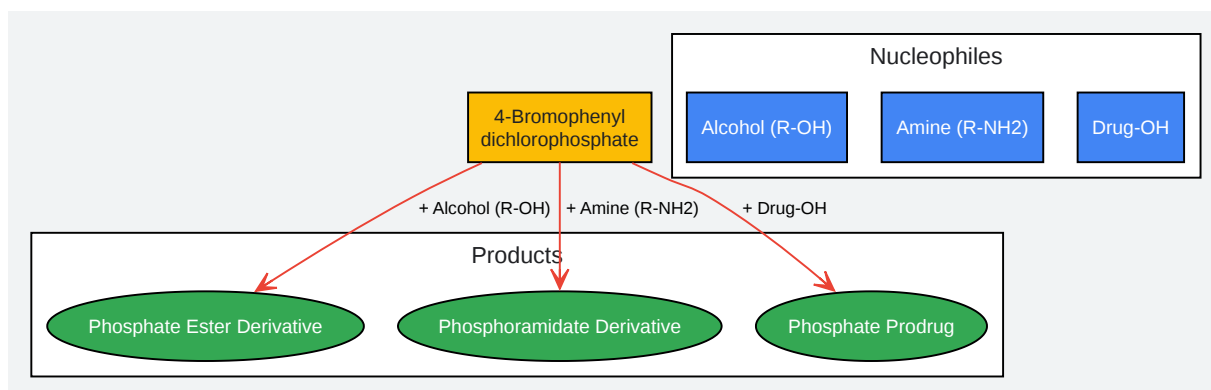
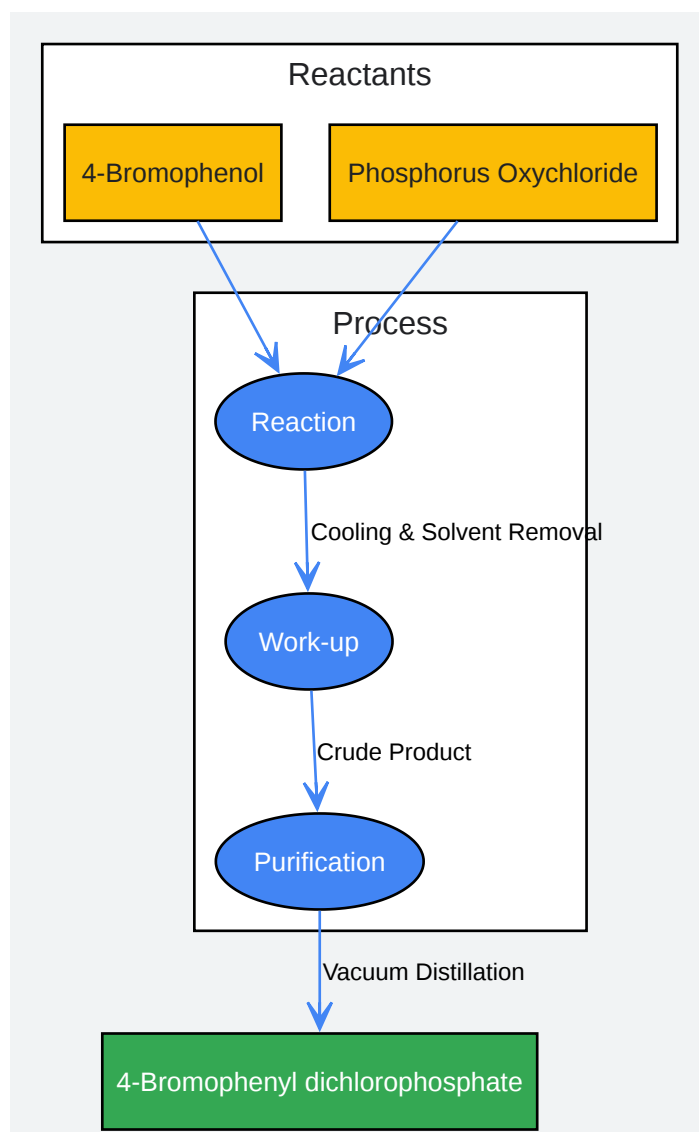
In case of exposure:

- Skin contact: Immediately wash with plenty of soap and water.
- Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- Inhalation: Remove person to fresh air and keep comfortable for breathing.

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, hydrogen bromide, hydrogen chloride, and phosphorus oxides.

Visualizations

Synthesis Workflow



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